molecular formula C22H21F2N3O2 B5291286 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one

2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one

Numéro de catalogue B5291286
Poids moléculaire: 397.4 g/mol
Clé InChI: ZHWIASGUIVZACO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one, also known as BDAA, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. BDAA belongs to the class of spirocyclic compounds, which are characterized by a unique three-dimensional structure that confers distinct biological activities.

Mécanisme D'action

The mechanism of action of 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. In neuroscience, 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been reported to activate the protein kinase A (PKA) signaling pathway, which is involved in synaptic plasticity and memory formation. 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a neurotrophic factor that plays a crucial role in neuronal survival and plasticity.
In cancer research, 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been reported to induce apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase and downregulating the expression of cyclin-dependent kinases (CDKs).
In infectious diseases, 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been reported to inhibit viral replication by targeting viral proteases and polymerases. 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to bind to the active site of viral proteases and inhibit their enzymatic activity, thus preventing viral replication.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been reported to have various biochemical and physiological effects, depending on the target system. In neuroscience, 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to enhance synaptic plasticity and improve cognitive function by increasing the expression of BDNF and activating the PKA signaling pathway.
In cancer research, 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been reported to induce apoptosis and inhibit cell proliferation by activating the caspase cascade and downregulating the expression of CDKs. 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to sensitize cancer cells to chemotherapy and radiotherapy by inhibiting the anti-apoptotic protein Bcl-2.
In infectious diseases, 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been reported to inhibit viral replication by targeting viral proteases and polymerases, thus preventing viral replication and spread.

Avantages Et Limitations Des Expériences En Laboratoire

2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has several advantages for lab experiments, including its high potency, selectivity, and ease of synthesis. 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one is also stable under physiological conditions and can be administered orally or intravenously. However, 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.

Orientations Futures

Future research on 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one could focus on its potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and infectious diseases. 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one could also be further optimized for its pharmacological properties, such as its potency, selectivity, and bioavailability. Additionally, the mechanism of action of 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one could be further elucidated to better understand its biochemical and physiological effects.

Méthodes De Synthèse

The synthesis method of 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process that starts with the condensation of 2-aminobenzoxazole and 3,4-difluorobenzaldehyde to form an imine intermediate. The imine is then reduced with sodium borohydride to yield the corresponding amine, which is further reacted with cyclohexanone to generate the spirocyclic structure. The final product is obtained after purification by column chromatography and recrystallization.

Applications De Recherche Scientifique

2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has shown promising results in various scientific research areas, including neuroscience, cancer research, and infectious diseases. In neuroscience, 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been reported to have neuroprotective effects against neurotoxicity induced by amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease.
In cancer research, 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been reported to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, suggesting its potential use as an adjuvant therapy.
In infectious diseases, 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been reported to have antiviral properties against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to inhibit viral replication by targeting viral proteases and polymerases, which are essential for viral replication.

Propriétés

IUPAC Name

2-(1,3-benzoxazol-2-yl)-7-[(3,4-difluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O2/c23-16-7-6-15(12-17(16)24)13-26-10-3-8-22(20(26)28)9-11-27(14-22)21-25-18-4-1-2-5-19(18)29-21/h1-2,4-7,12H,3,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWIASGUIVZACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C3=NC4=CC=CC=C4O3)C(=O)N(C1)CC5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.